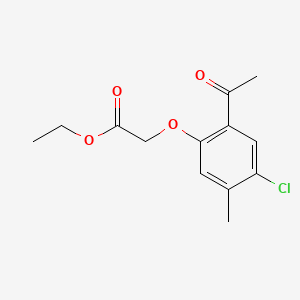
Clindamycin 3-Palmitate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin 3-Palmitate Hydrochloride is a semi-synthetic derivative of clindamycin, a lincosamide antibiotic. It is primarily used for the treatment of serious infections caused by susceptible microorganisms, including anaerobic bacteria, gram-positive cocci, and some protozoans . This compound is particularly effective in treating infections where other antibiotics may not be suitable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Clindamycin 3-Palmitate Hydrochloride involves the esterification of clindamycin with palmitic acid, followed by the formation of the hydrochloride salt. The process typically includes dissolving clindamycin in a suitable solvent, heating, and then cooling to precipitate the ester . The ester is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods often involve column chromatography for purification, followed by recrystallization to achieve high purity . The process is optimized to ensure the highest yield and purity, minimizing toxic by-products and side effects .
Chemical Reactions Analysis
Types of Reactions: Clindamycin 3-Palmitate Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the clindamycin molecule, potentially altering its activity.
Substitution: Halogenation and other substitution reactions can occur on the clindamycin backbone.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Hydrolysis: Clindamycin and palmitic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of clindamycin.
Scientific Research Applications
Clindamycin 3-Palmitate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the formulation of topical and oral antibiotics.
Mechanism of Action
Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action effectively halts bacterial growth and replication. The compound is hydrolyzed in vivo to release active clindamycin, which then targets the bacterial ribosome .
Comparison with Similar Compounds
Clindamycin Hydrochloride: Used for oral administration, similar antimicrobial spectrum.
Clindamycin Phosphate: A prodrug used for intramuscular or intravenous injection, converted to clindamycin in vivo.
Lincomycin: The parent compound from which clindamycin is derived, less effective and with a narrower spectrum of activity.
Uniqueness: Clindamycin 3-Palmitate Hydrochloride is unique due to its esterified form, which enhances its stability and bioavailability when administered orally. This makes it particularly useful in pediatric formulations and for patients who have difficulty swallowing tablets .
Properties
Molecular Formula |
C34H64Cl2N2O6S |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
[(2R,3S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29-,30+,31+,32?,34+;/m0./s1 |
InChI Key |
CUPCTHLWQQZYKI-VSBKCEBASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@H](O[C@@H]([C@@H]1O)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)










![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)

